(R)-CR8 Trihydrochloride: A Technical Guide to a Novel CDK Inhibitor and Molecular Glue Degrader
(R)-CR8 Trihydrochloride: A Technical Guide to a Novel CDK Inhibitor and Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-CR8 trihydrochloride is a potent, second-generation purine-derived inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant promise in oncology and neuroprotection. As an analogue of roscovitine, (R)-CR8 exhibits enhanced potency against a panel of CDKs critical for cell cycle progression and transcription. Uniquely, (R)-CR8 also functions as a molecular glue degrader, inducing the ubiquitination and subsequent proteasomal degradation of cyclin K. This dual mechanism of action—direct kinase inhibition and targeted protein degradation—positions (R)-CR8 as a valuable tool for basic research and a compelling candidate for further therapeutic development. This technical guide provides an in-depth overview of (R)-CR8's biochemical and cellular activities, detailed experimental protocols, and a summary of its mechanism of action.
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a central role in regulating the eukaryotic cell cycle, transcription, and other fundamental cellular processes. Their dysregulation is a hallmark of numerous cancers, making them attractive targets for therapeutic intervention. (R)-CR8 trihydrochloride emerged from medicinal chemistry efforts to improve upon the first-generation CDK inhibitor, roscovitine.[1] It displays broad-spectrum inhibitory activity against several key CDK-cyclin complexes.[2][3]
More recently, a novel mechanism of action for (R)-CR8 was elucidated, revealing its function as a "molecular glue."[4][5] (R)-CR8 facilitates the interaction between the CDK12-cyclin K complex and the DDB1-CUL4 E3 ubiquitin ligase, leading to the specific degradation of cyclin K.[6][7][8] This discovery has opened new avenues for the development of targeted protein degraders.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | (2R)-2-{[9-(propan-2-yl)-6-({[4-(pyridin-2-yl)phenyl]methyl}amino)-9H-purin-2-yl]amino}butan-1-ol trihydrochloride | [9] |
| Molecular Formula | C₂₄H₂₉N₇O·3HCl | [10] |
| Molecular Weight | 540.92 g/mol | [10] |
| CAS Number | 1786438-30-9 | [10] |
| Appearance | Solid powder | [9] |
| Purity | ≥98% | [10] |
| Solubility | Soluble to 100 mM in water and DMSO | [10][11] |
| Storage | Store at +4°C | [10] |
Biological Activity and Quantitative Data
In Vitro Kinase Inhibitory Activity
(R)-CR8 has been characterized as a potent inhibitor of multiple CDK-cyclin complexes and Casein Kinase 1 (CK1). The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Target Kinase | IC₅₀ (µM) | Reference(s) |
| CDK1/cyclin B | 0.09 | [2][3] |
| CDK2/cyclin A | 0.072 | [2][3] |
| CDK2/cyclin E | 0.036 - 0.07 | [10][11] |
| CDK5/p25 | 0.11 - 0.68 | [2][3][10][11] |
| CDK7/cyclin H | >1 | [10][11] |
| CDK9/cyclin T | 0.18 - 1 | [2][3][10][11] |
| CK1δ/ε | 0.4 - 0.6 | [2][3][10][11] |
Cellular Activity
(R)-CR8 induces apoptosis and exhibits potent anti-proliferative effects in various cell lines.
| Cell Line | Assay | Endpoint | Value (µM) | Treatment Conditions | Reference(s) |
| SH-SY5Y (Neuroblastoma) | MTS Assay | IC₅₀ (Apoptotic Cell Death) | 0.49 | 48 hours | [3][7] |
| SH-SY5Y (Neuroblastoma) | PARP Cleavage | Dose-dependent induction | 0.25 - 10 | Not Specified | [3] |
In Vivo Activity
(R)-CR8 has demonstrated therapeutic potential in preclinical animal models.
| Animal Model | Condition | Dosing | Outcome | Reference(s) |
| Rat | Traumatic Brain Injury | 5 mg/kg; i.p. | Attenuated sensorimotor and cognitive deficits, decreased lesion volume | [7] |
Mechanism of Action
(R)-CR8 exhibits a dual mechanism of action: direct inhibition of CDK activity and induction of cyclin K degradation.
CDK Inhibition and Cell Cycle Arrest
As an ATP-competitive inhibitor, (R)-CR8 binds to the active site of CDKs, preventing the phosphorylation of their substrates. This leads to cell cycle arrest, primarily at the G1/S and G2/M transitions, and the induction of apoptosis.[12][13]
Molecular Glue-Mediated Degradation of Cyclin K
(R)-CR8 acts as a molecular glue by inducing a novel protein-protein interaction. The solvent-exposed pyridyl moiety of (R)-CR8, when bound to CDK12, creates a new interface that is recognized by the DDB1 component of the CUL4 E3 ubiquitin ligase complex. This ternary complex formation brings cyclin K into proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the proteasome. This degradation of cyclin K, a key regulator of transcription, contributes to the cytotoxic effects of (R)-CR8.[6][7][8]
Experimental Protocols
In Vitro CDK Kinase Assay (Non-Radioactive, Luminescence-Based)
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for determining the IC₅₀ of (R)-CR8 against various CDK/cyclin complexes.
Materials:
-
Recombinant CDK/cyclin enzymes (e.g., CDK1/cyclin B, CDK2/cyclin A)
-
Kinase substrate (e.g., Histone H1, specific peptide substrate)
-
(R)-CR8 trihydrochloride
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
384-well white opaque plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of (R)-CR8 trihydrochloride in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted (R)-CR8 or vehicle control (DMSO).
-
Add 2 µL of the appropriate CDK/cyclin enzyme diluted in kinase assay buffer. The optimal enzyme concentration should be determined empirically.
-
Initiation: To start the reaction, add 2 µL of a substrate/ATP mixture. The final concentrations of substrate and ATP should be at or near their respective Km values.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each (R)-CR8 concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Cell Viability (MTS) Assay
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
(R)-CR8 trihydrochloride
-
MTS reagent
-
96-well clear-bottom plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of (R)-CR8 trihydrochloride for 48 hours. Include a vehicle control (DMSO).
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[10]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
PARP Cleavage Western Blot
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: After treatment with (R)-CR8, wash cells with ice-cold PBS and lyse with RIPA buffer.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[14]
-
Immunoblotting:
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage.[5]
Conclusion
(R)-CR8 trihydrochloride is a multifaceted CDK inhibitor with a unique dual mechanism of action. Its potent inhibition of key cell cycle and transcriptional CDKs, combined with its ability to induce the targeted degradation of cyclin K, makes it a powerful tool for cancer research and a promising candidate for further drug development. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and scientists working with this novel compound. Further investigation into the in vivo efficacy and safety profile of (R)-CR8 is warranted to fully realize its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - UCL Discovery [discovery.ucl.ac.uk]
- 6. labs.dana-farber.org [labs.dana-farber.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. revvity.com [revvity.com]
- 10. revvity.com [revvity.com]
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- 12. benchchem.com [benchchem.com]
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- 14. resources.revvity.com [resources.revvity.com]
